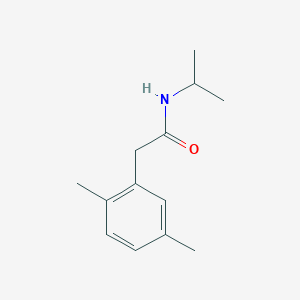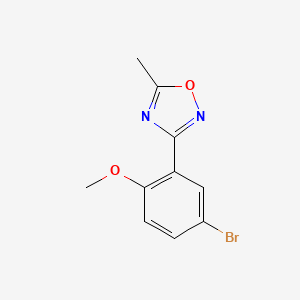![molecular formula C24H28N2O B4954727 1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine](/img/structure/B4954727.png)
1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a piperazine derivative and is commonly referred to as BCTP.
Mecanismo De Acción
BCTP acts as a selective antagonist of mGluR5. mGluR5 is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways that regulate neuronal function. Antagonism of mGluR5 by BCTP leads to the inhibition of these signaling pathways, resulting in the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects
BCTP has been found to have various biochemical and physiological effects. In vitro studies have shown that BCTP inhibits glutamate-induced calcium mobilization in mGluR5-expressing cells. In vivo studies have shown that BCTP inhibits mGluR5-mediated synaptic plasticity in the hippocampus and prefrontal cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCTP has several advantages for lab experiments. It is a selective antagonist of mGluR5 and has been extensively studied for its pharmacological properties. BCTP has also been used as a tool compound to study the role of mGluR5 in various physiological and pathological processes. However, BCTP has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for its preparation and administration.
Direcciones Futuras
BCTP has several potential future directions. It can be used as a lead compound to develop novel mGluR5 antagonists with improved pharmacological properties. BCTP can also be used to investigate the role of mGluR5 in various physiological and pathological processes. Furthermore, BCTP can be used to study the interaction between mGluR5 and other signaling pathways. Finally, BCTP can be used to develop imaging agents for mGluR5 using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging techniques.
Conclusion
In conclusion, BCTP is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a selective antagonist of mGluR5 and has been extensively studied for its pharmacological properties. BCTP has several potential future directions and can be used to develop novel therapeutic agents and imaging agents for mGluR5.
Métodos De Síntesis
The synthesis of BCTP involves the reaction between 4-biphenylylcarbonyl chloride and 1-bicyclo[2.2.1]hept-2-ylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
BCTP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BCTP has been found to be a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 has been implicated in various neurological disorders such as anxiety, depression, and addiction. Therefore, BCTP has been studied as a potential therapeutic agent for these disorders.
In pharmacology, BCTP has been used as a tool compound to study the role of mGluR5 in various physiological and pathological processes. BCTP has been found to be a potent and selective antagonist of mGluR5 and has been used to investigate the role of mGluR5 in pain, inflammation, and neurodegenerative disorders.
In medicinal chemistry, BCTP has been used as a lead compound to develop novel mGluR5 antagonists with improved pharmacological properties. Several analogs of BCTP have been synthesized and tested for their mGluR5 antagonistic activity.
Propiedades
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c27-24(21-10-8-20(9-11-21)19-4-2-1-3-5-19)26-14-12-25(13-15-26)23-17-18-6-7-22(23)16-18/h1-5,8-11,18,22-23H,6-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMULKBMDCZDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4954656.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B4954662.png)

![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)

![4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4954721.png)


![(4-chlorophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B4954751.png)
![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)
